Cas no 1451392-96-3 (2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid)

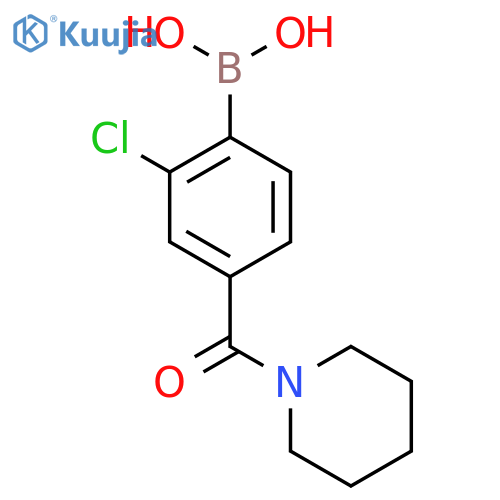

1451392-96-3 structure

商品名:2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

CAS番号:1451392-96-3

MF:C12H15BClNO3

メガワット:267.516402482986

MDL:MFCD22125178

CID:4764660

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 20Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

- 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

- 2-Chloro-4-(1-piperidinylcarbonyl)benzeneboronic acid

- (2-chloro-4-(piperidine-1-carbonyl)phenyl)boronic acid

- [2-chloro-4-(piperidine-1-carbonyl)phenyl]boronic acid

- Z1300

-

- MDL: MFCD22125178

- インチ: 1S/C12H15BClNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2

- InChIKey: JWZDVWRFPJMCCV-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(B(O)O)C=CC(=C1)C(N1CCCCC1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 297

- トポロジー分子極性表面積: 60.8

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0999702-1g |

(2-chloro-4-(piperidine-1-carbonyl)phenyl)boronic acid |

1451392-96-3 | 95% | 1g |

$800 | 2024-08-02 | |

| abcr | AB349849-500 mg |

2-Chloro-4-(1-piperidinylcarbonyl)benzeneboronic acid; 97% |

1451392-96-3 | 500mg |

€528.60 | 2023-04-26 | ||

| abcr | AB349849-1 g |

2-Chloro-4-(1-piperidinylcarbonyl)benzeneboronic acid; 97% |

1451392-96-3 | 1g |

€719.40 | 2023-04-26 | ||

| abcr | AB349849-5g |

2-Chloro-4-(1-piperidinylcarbonyl)benzeneboronic acid, 97%; . |

1451392-96-3 | 97% | 5g |

€2081.60 | 2025-02-22 | |

| Ambeed | A711706-1g |

20Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid |

1451392-96-3 | 95% | 1g |

$564.0 | 2024-04-23 | |

| Aaron | AR00HY2S-500mg |

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid |

1451392-96-3 | 95% | 500mg |

$509.00 | 2025-02-17 | |

| abcr | AB349849-250mg |

2-Chloro-4-(1-piperidinylcarbonyl)benzeneboronic acid, 97%; . |

1451392-96-3 | 97% | 250mg |

€336.30 | 2025-02-22 | |

| abcr | AB349849-1g |

2-Chloro-4-(1-piperidinylcarbonyl)benzeneboronic acid, 97%; . |

1451392-96-3 | 97% | 1g |

€620.70 | 2025-02-22 |

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1451392-96-3 (2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1451392-96-3)2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

清らかである:99%

はかる:1g

価格 ($):508.0